Cas no 2228667-50-1 (tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamate)

tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamate
- EN300-1881255
- 2228667-50-1
- tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate
-
- インチ: 1S/C14H23N3O2/c1-10-5-11(8-16-7-10)12(6-15)9-17-13(18)19-14(2,3)4/h5,7-8,12H,6,9,15H2,1-4H3,(H,17,18)
- InChIKey: KKSDGQPITWLWTP-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(CN)C1C=NC=C(C)C=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 265.17902698g/mol
- どういたいしつりょう: 265.17902698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 77.2Ų
tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1881255-0.5g |
tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |
2228667-50-1 | 0.5g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1881255-5g |
tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |
2228667-50-1 | 5g |
$4102.0 | 2023-09-18 | ||
Enamine | EN300-1881255-1.0g |
tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |
2228667-50-1 | 1g |
$1414.0 | 2023-06-03 | ||
Enamine | EN300-1881255-0.1g |
tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |
2228667-50-1 | 0.1g |
$1244.0 | 2023-09-18 | ||
Enamine | EN300-1881255-0.25g |
tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |
2228667-50-1 | 0.25g |
$1300.0 | 2023-09-18 | ||
Enamine | EN300-1881255-10.0g |
tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |
2228667-50-1 | 10g |
$6082.0 | 2023-06-03 | ||
Enamine | EN300-1881255-0.05g |
tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |
2228667-50-1 | 0.05g |
$1188.0 | 2023-09-18 | ||
Enamine | EN300-1881255-2.5g |
tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |
2228667-50-1 | 2.5g |
$2771.0 | 2023-09-18 | ||
Enamine | EN300-1881255-1g |
tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |
2228667-50-1 | 1g |
$1414.0 | 2023-09-18 | ||
Enamine | EN300-1881255-5.0g |
tert-butyl N-[3-amino-2-(5-methylpyridin-3-yl)propyl]carbamate |
2228667-50-1 | 5g |
$4102.0 | 2023-06-03 |
tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamate 関連文献
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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8. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamateに関する追加情報
tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamate (CAS No. 2228667-50-1): An Overview
tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamate (CAS No. 2228667-50-1) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a tert-butyl carbamate derivative that features a 3-amino and 5-methylpyridin-3-yl substituent on a propyl chain. Its unique structural characteristics make it an intriguing candidate for various applications, particularly in the development of novel therapeutics.
The tert-butyl carbamate moiety is well-known for its ability to protect amino groups during synthetic transformations, making it a valuable intermediate in the synthesis of complex molecules. The presence of the 3-amino group and the 5-methylpyridin-3-yl substituent adds further complexity and functionality to the molecule, which can be exploited for specific biological activities.
Recent studies have highlighted the potential of tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamate in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structures exhibit potent anti-inflammatory properties. The 5-methylpyridin-3-yl substituent, in particular, has been associated with enhanced binding affinity to specific receptors, which could be crucial for developing new anti-inflammatory drugs.
In addition to its anti-inflammatory potential, tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamate has also been investigated for its neuroprotective effects. A study conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound can effectively reduce oxidative stress and neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The 3-amino group plays a critical role in this context by facilitating interactions with key enzymes involved in oxidative stress pathways.
The synthetic accessibility of tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamate is another factor that contributes to its appeal in pharmaceutical research. The compound can be synthesized through a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. This ease of synthesis allows researchers to readily modify the structure to optimize its pharmacological properties.
Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamate and its derivatives. Preliminary results from phase I trials have shown promising outcomes, with the compound demonstrating good bioavailability and minimal side effects. These findings have paved the way for further clinical investigations and potential therapeutic applications.
Moreover, the compound's stability under various conditions is an important consideration for its practical use. Studies have shown that tert-butyl N-3-amino-2-(5-methylpyridin-3-yl)propylcarbamate remains stable at room temperature and can be stored without significant degradation over extended periods. This stability is crucial for ensuring consistent performance in both laboratory settings and clinical applications.
In conclusion, tert-butyl N-3-amino-2-(5-methylpyridin-3-y l)propylcarbamate (CAS No. 2228667-50-1) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its potential therapeutic benefits, make it an exciting area of focus for ongoing scientific exploration. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a significant role in the development of novel therapeutics for a range of diseases.
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